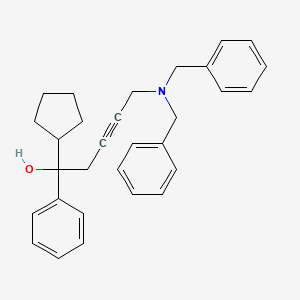
1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol is a complex organic compound with the molecular formula C30H33NO It is characterized by a cyclopentyl group, a dibenzylamino group, and a phenyl group attached to a pent-3-yn-1-ol backbone
Vorbereitungsmethoden
The synthesis of 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol involves multiple steps, typically starting with the preparation of the pent-3-yn-1-ol backbone. The cyclopentyl group is introduced through a cyclization reaction, while the dibenzylamino and phenyl groups are added via substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, such as amines or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol can be compared with similar compounds like:
1-Cyclopentyl-5-(dimethylamino)-1-phenyl-3-pentyn-1-ol: This compound has a dimethylamino group instead of a dibenzylamino group, which may affect its reactivity and applications.
1-Cyclopentyl-5-(diisopropylamino)-1-phenyl-3-pentyn-1-ol: The diisopropylamino group introduces steric hindrance, potentially altering the compound’s chemical behavior.
1-Cyclopentyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol: The diethylamino group provides different electronic properties, influencing the compound’s interactions and stability.
Eigenschaften
Molekularformel |
C30H33NO |
|---|---|
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
1-cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C30H33NO/c32-30(29-20-10-11-21-29,28-18-8-3-9-19-28)22-12-13-23-31(24-26-14-4-1-5-15-26)25-27-16-6-2-7-17-27/h1-9,14-19,29,32H,10-11,20-25H2 |
InChI-Schlüssel |
ZWSGNLCSUUIPOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(CC#CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11681933.png)
![2-[(2E)-2-(pentafluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11681946.png)
![ethyl 5-{[(2-bromophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681960.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide](/img/structure/B11681973.png)
![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11681980.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)


![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11681986.png)
![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)
